Fusapyrone
Fusapyrone
Fusapyrone is a broad spectrum antifungal metabolite isolated from several Fusarium species, first reported in 1994. Fusapyrone exhibits low zoo-toxicity as evidenced by a lack of toxicity against Artemia salina, and is a useful candidate for control of postharvest crop diseases. The structure of fusapyrone was revised in 2006.
Brand Name:
Vulcanchem
CAS No.:
156856-31-4
VCID:
VC0118556
InChI:
InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-36,38-41H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1
SMILES:
CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=O)C(=C(O1)O)C2C(C(CC(O2)CO)O)O)O)C
Molecular Formula:
C34H54O9
Molecular Weight:
606.8 g/mol
Fusapyrone
CAS No.: 156856-31-4
Main Products
VCID: VC0118556
Molecular Formula: C34H54O9
Molecular Weight: 606.8 g/mol
CAS No. | 156856-31-4 |
---|---|
Product Name | Fusapyrone |
Molecular Formula | C34H54O9 |
Molecular Weight | 606.8 g/mol |
IUPAC Name | 3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-4-one |
Standard InChI | InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-36,38-41H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 |
Standard InChIKey | VMIZPSIJERGBNI-ZBNIOBMFSA-N |
Isomeric SMILES | CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=O)C(=C(O1)O)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)/C |
SMILES | CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=O)C(=C(O1)O)C2C(C(CC(O2)CO)O)O)O)C |
Canonical SMILES | CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=O)C(=C(O1)O)C2C(C(CC(O2)CO)O)O)O)C |
Appearance | White to off white solid |
Description | Fusapyrone is a broad spectrum antifungal metabolite isolated from several Fusarium species, first reported in 1994. Fusapyrone exhibits low zoo-toxicity as evidenced by a lack of toxicity against Artemia salina, and is a useful candidate for control of postharvest crop diseases. The structure of fusapyrone was revised in 2006. |
Synonyms | Fusapyrone |
Reference | Fusapyrone and deoxyfusapyrone, two antifungal alpha-pyrones from Fusarium semitectum. Evidente A. et al. Nat. Toxins 1994, 2, 4.Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum. Altomare C. J. Agric. Food Chem. 2004, 52, 2997.Isolation and structure elucidation of neofusapyrone from a marine-derived Fusarium species, and structural revision of fusapyrone and deoxyfusapyrone. Hiramatsu F. et al. J. Antibiot. 2006, 59, 704. |
PubChem Compound | 16094280 |
Last Modified | Nov 16 2021 |
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